Cas no 387353-77-7 ((S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate)

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate structure
387353-77-7 structure
Product Name:(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate
CAS No:387353-77-7
MF:C9H15ClO2
MW:190.667202234268
CID:67970
PubChem ID:9920602
Update Time:2025-04-18

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate Chemical and Physical Properties

Names and Identifiers

    • (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate
    • Aliskiren inter-11
    • 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-, methyl ester, (2S,4E)-
    • (2S,4E)-5-Chloro-2-tert-butyl-4-pentenoic acid Methyl ester
    • Methyl (2S,4E)-5-chloro-2-isopropylpent-4-enoate
    • methyl (S)-(4E)-5-chloro-2-isopropyl-4-pentenoate
    • 387353-77-7
    • SCHEMBL295878
    • SCHEMBL295880
    • AKOS015899147
    • AC-8340
    • (S,E)-Methyl5-chloro-2-isopropylpent-4-enoate
    • DTXSID301335344
    • methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate
    • Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate
    • MDL: MFCD22419354
    • Inchi: 1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+/t8-/m0/s1
    • InChI Key: BHFJTVFRXXWPLV-JQTRYQTASA-N
    • SMILES: Cl/C=C/C[C@H](C(=O)OC)C(C)C

Computed Properties

  • Exact Mass: 190.07600
  • Monoisotopic Mass: 190.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.023
  • Boiling Point: 203 ºC
  • Flash Point: 77 ºC
  • Refractive Index: 1.453
  • PSA: 26.30000
  • LogP: 2.57420

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate Pricemore >>

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(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate Production Method

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